1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole moiety bearing a 4-bromophenyl group and a furan-2-ylmethyl side chain. The quinazoline-dione scaffold is recognized for its pharmacological relevance, including kinase inhibition and antimicrobial activity. The oxadiazole ring contributes to enhanced metabolic stability and π-π stacking interactions, while the bromophenyl group may influence lipophilicity and halogen bonding.
Properties
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O4/c23-15-9-7-14(8-10-15)20-24-19(31-25-20)13-26-18-6-2-1-5-17(18)21(28)27(22(26)29)12-16-4-3-11-30-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHHNBYLFFQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione represents a novel class of derivatives within the quinazoline family. This compound has gained attention due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.4 g/mol. The presence of the oxadiazole and quinazoline moieties in its structure suggests potential for diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.4 g/mol |
| CAS Number | 2034478-02-7 |
Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study focused on the synthesis of quinazoline derivatives indicated that modifications at the 1 and 3 positions of the quinazoline ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
In particular, compounds derived from quinazoline have been tested against various strains, revealing moderate to strong activities. For example:
- Compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli and showed effectiveness against Staphylococcus aureus with an inhibition zone of 9 mm .
- Compound 15 exhibited moderate activity against Candida albicans, with an inhibition zone value ranging from 10 to 12 mm .
The incorporation of oxadiazole rings appears to significantly enhance the bioactivity of these compounds, suggesting a structural relationship between the functional groups and their antimicrobial efficacy.
The proposed mechanism of action for quinazoline derivatives involves their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antimicrobial agents .
Additionally, the interaction with specific receptors may modulate various biological pathways, contributing to the observed pharmacological effects .
Study on Quinazoline Derivatives
A relevant study synthesized several quinazoline derivatives and evaluated their biological activities:
- Synthesis Methodology : The compounds were synthesized using multi-step reactions involving oxadiazole formation through Suzuki-Miyaura coupling techniques.
- Biological Evaluation : The synthesized derivatives were tested for their antimicrobial activities using the Agar well diffusion method. Notably, certain derivatives displayed promising results comparable to standard antibiotics like ampicillin and vancomycin .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Functional Group and Electronic Effects
- Oxadiazole vs. Triazole vs. Benzoxazole: The target compound’s 1,2,4-oxadiazole differs from the triazole () and benzoxazole () in electronic properties. Triazole-thiones () introduce sulfur, which may improve metal coordination.
- Bromophenyl Positioning : The 4-bromophenyl group in the target compound contrasts with the 3-bromophenyl in ’s compound 4l. Para-substitution often increases steric accessibility compared to meta-substitution.
- Furan vs.
Research Implications and Limitations
- Antimicrobial Activity : Benzoxazole-triazole hybrids () and oxadiazole-amine derivatives () show moderate activity against Gram-positive bacteria, likely due to C=S and NH functionalities. The target’s oxadiazole and furan groups may similarly disrupt microbial membranes.
- Kinase Inhibition: Quinazoline-diones are known EGFR inhibitors; the bromophenyl group could enhance selectivity.
Limitations : Comparative studies are hindered by insufficient data on the target compound’s solubility, stability, and in vitro activity.
Q & A
Q. Advanced Research Focus
- Pharmacophore Modeling : Map key features (e.g., oxadiazole as a hydrogen bond acceptor, bromophenyl as a hydrophobic domain) using tools like Schrödinger Phase .
- Molecular Docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina , prioritizing the quinazoline-dione core for π-π stacking interactions .
- QSAR Studies : Correlate substituent variations (e.g., furan vs. thiophene) with activity using CoMFA/CoMSIA , leveraging data from pyrazoline-containing analogs .
How can researchers design experiments to investigate the role of the 4-bromophenyl group in modulating physicochemical properties?
Q. Basic Research Focus
- Comparative Synthesis : Prepare analogs with 4-chlorophenyl , 4-methylphenyl , or unsubstituted phenyl groups.
- Property Analysis :
What are the best practices for reconciling contradictory biological activity data in structurally related compounds?
Advanced Research Focus
Contradictions may stem from:
- Assay variability (e.g., cell line differences, ATP concentrations in kinase assays).
- Metabolic instability of the furan group in vivo.
Methodological Solutions : - Standardize assays using Eurofins Panlabs profiling panels for consistent IC50 measurements.
- Perform metabolite identification via LC-MS/MS to detect furan oxidation products .
- Validate target engagement using SPR (Surface Plasmon Resonance) for direct binding affinity measurements .
How can crystallographic data enhance the understanding of this compound’s reactivity and stability?
Q. Basic Research Focus
- Single-Crystal X-ray Diffraction : Resolve bond angles and conformations (e.g., oxadiazole-quinazoline dihedral angles ~15° observed in related structures ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contributing to crystal packing) .
- DFT-Calculated vs. Experimental Geometry : Identify discrepancies in torsional strains to predict degradation pathways .
What advanced spectroscopic techniques are critical for characterizing byproducts during scale-up synthesis?
Q. Advanced Research Focus
- HRMS-ESI : Detect low-abundance impurities (e.g., bromine loss products).
- NMR Relaxation Dispersion : Monitor dynamic processes in solution (e.g., tautomerization rates) .
- XPS (X-ray Photoelectron Spectroscopy) : Confirm bromine oxidation states in unexpected side products .
How do solvent polarity and temperature influence the tautomeric equilibrium of the quinazoline-2,4-dione core?
Q. Basic Research Focus
- Variable-Temperature NMR : Track keto-enol equilibria in DMSO-d6 (e.g., coalescence temperatures ~60°C) .
- Solvent Screening : Compare tautomer ratios in polar aprotic (DMF) vs. nonpolar (toluene) solvents using <sup>13</sup>C NMR .
- Computational Solvent Modeling : Apply COSMO-RS to predict tautomer stability in silico .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
